1-(4-Fluorophenyl)butane-2,3-dione

Description

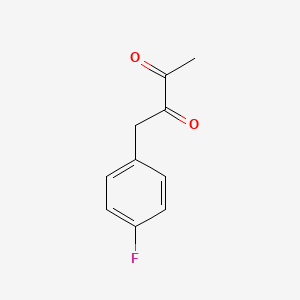

1-(4-Fluorophenyl)butane-2,3-dione is a diketone derivative featuring a 4-fluorophenyl substituent at the 1-position of the butane-2,3-dione backbone. This compound belongs to the class of α-diketones, characterized by two adjacent carbonyl groups, which confer unique tautomeric and reactive properties. The fluorine atom at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing electronic distribution, stability, and reactivity. Such modifications are critical in pharmaceuticals, materials science, and organic synthesis, where substituents dictate molecular interactions and functional outcomes .

Key structural attributes include:

- Reactivity: The electron-deficient carbonyl groups may undergo nucleophilic additions or condensations, particularly in the presence of bases or acids .

- Applications: Fluorinated aromatic compounds are often explored for bioactive properties (e.g., acetylcholinesterase inhibition) and as precursors in high-energy materials .

Properties

IUPAC Name |

1-(4-fluorophenyl)butane-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(12)10(13)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXWVKWTGXTHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)butane-2,3-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoroacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)butane-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the diketone to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

Reduction: Formation of 1-(4-fluorophenyl)butane-2,3-diol.

Substitution: Formation of 4-methoxyphenylbutane-2,3-dione.

Scientific Research Applications

1-(4-Fluorophenyl)butane-2,3-dione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)butane-2,3-dione involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Parent Compound: Butane-2,3-dione

Butane-2,3-dione (CAS 431-03-8) serves as the foundational structure for substituted derivatives. Key differences include:

- Tautomer Stability: The parent compound predominantly exists in enolic forms in solution due to conjugation stabilization. In contrast, 1-(4-Fluorophenyl)butane-2,3-dione’s aryl substituent may shift tautomeric equilibrium toward keto forms due to reduced enol stabilization from steric or electronic effects .

- Reactivity : Butane-2,3-dione reacts with aqueous ammonia to form six-membered cyclic ammonium salts, whereas fluorophenyl substitution could alter reaction pathways (e.g., regioselectivity or product stability) .

- Safety : The parent compound is classified as hazardous (100% concentration), requiring stringent handling. Fluorophenyl derivatives may exhibit modified toxicity profiles, though specific data are unavailable .

Aryl-Substituted Diones: 1-(Pyridin-2-yl)-butane-2,3-dione

Studies on 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione reveal substituent-dependent tautomeric preferences:

- Tautomeric Forms: Pyridyl and quinolinyl groups stabilize enaminone tautomers (e.g., OOa and OEa forms) in both gas and solution phases, attributed to conjugation with nitrogen lone pairs .

- Electronic Effects : Compared to the electron-withdrawing fluorophenyl group, pyridyl substituents introduce π-accepting and donating capabilities, altering charge distribution and reactivity. For instance, fluorophenyl derivatives may exhibit stronger electrophilic carbonyls, favoring nucleophilic attacks .

Isoindoline-1,3-dione Derivatives

Compound 166 (2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) shares a fluorophenyl motif but differs in backbone cyclization:

- Linear diones like this compound remain underexplored in this context .

Comparative Data Table

Biological Activity

1-(4-Fluorophenyl)butane-2,3-dione, a diketone compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula: C10H9FO2

- Molecular Weight: 182.17 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The presence of the fluorine atom on the phenyl ring enhances its reactivity and biological interaction capabilities. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity: Studies have shown that this compound exhibits moderate antibacterial and antifungal properties. It has been tested against various pathogens with promising results.

- Antiviral Activity: Research indicates that derivatives of this compound demonstrate antiviral effects against several viruses. For instance, a related compound showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

- Anti-inflammatory Properties: The compound has also been explored for its potential anti-inflammatory effects, making it a candidate for further drug development in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with various molecular targets. The fluorine atom enhances hydrogen bonding capabilities, facilitating interactions with enzymes and receptors involved in cellular processes. This interaction may modulate enzyme activity and receptor binding, leading to observed biological outcomes .

Case Studies and Experimental Data

-

Antiviral Activity Study:

Compound Virus Type Activity Level This compound CVB-2 Moderate Benzyl derivative CVB-2 Moderate Fluorophenyl derivative HSV-1 Moderate -

Antimicrobial Evaluation:

- The compound was tested for antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.

-

In vitro Studies:

- In vitro assays demonstrated that the compound could inhibit inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)butane-2,3-dione, and how can reaction conditions be optimized for yield and purity?

- Methodology : Use Friedel-Crafts acylation with 4-fluorobenzene derivatives and diketone precursors. Catalytic Lewis acids (e.g., AlCl₃) enhance electrophilic substitution. For example, similar compounds (e.g., 1-(3-fluoro-4-propoxyphenyl)ethanone) were synthesized via Friedel-Crafts acylation under controlled temperature (25–30°C) and acid catalysis .

- Optimization : Adjust stoichiometry, solvent polarity (e.g., ethyl acetate/water mixtures), and reaction time. highlights acid-catalyzed hydrolysis in ethyl acetate at 25–30°C for 30 minutes to isolate intermediates with >90% yield.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its tautomers?

- NMR Analysis : Monitor carbonyl (C=O) signals (~200–220 ppm in ¹³C NMR). Tautomeric shifts (e.g., enol vs. keto forms) alter chemical environments. For example, in related diones, enol tautomers show downfield shifts due to hydrogen bonding .

- IR Spectroscopy : Detect C=O stretching vibrations (~1700 cm⁻¹) and O–H stretches (~3200 cm⁻¹) for enol forms. demonstrates IR differentiation of keto-enol tautomers in cyclohexane-1,3-dione derivatives.

Q. What solvents stabilize the keto vs. enol forms of this compound, and how does solvent polarity affect tautomeric equilibrium?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize keto forms by disrupting intramolecular hydrogen bonds, while nonpolar solvents favor enol tautomers. shows that DMSO suppresses enolization in similar diones by 40–60% .

- Quantitative Analysis : Use UV-Vis spectroscopy to monitor tautomeric ratios. Solvent polarity indices (e.g., ET(30)) correlate with tautomer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.